molecular formula C10H10N2O2 B6616793 Cinnamoylurea CAS No. 5962-06-1

Cinnamoylurea

Cat. No.: B6616793
CAS No.: 5962-06-1
M. Wt: 190.20 g/mol
InChI Key: JDVRHVFQVXJPIH-VOTSOKGWSA-N
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Description

Cinnamoylurea is an organic compound derived from cinnamic acid and urea It is characterized by the presence of a cinnamoyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamoylurea can be synthesized through the thermal reaction of cinnamic acid and urea. The reaction typically involves heating an equimolecular mixture of cinnamic acid and urea at elevated temperatures (around 250°C) to yield this compound . The reaction can be optimized by adjusting the temperature and reaction time to improve the yield.

Industrial Production Methods: This method allows for better control of reaction parameters and can lead to higher yields and more efficient production .

Chemical Reactions Analysis

Types of Reactions: Cinnamoylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding cinnamoyl derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cinnamoyl derivatives, while reduction can produce reduced this compound compounds .

Scientific Research Applications

Cinnamoylurea has several applications in scientific research:

Comparison with Similar Compounds

Cinnamoylurea can be compared with other cinnamic acid derivatives, such as cinnamoyl chloride and cinnamyl alcohol. These compounds share similar structural features but differ in their reactivity and applications:

    Cinnamoyl Chloride: Used primarily in organic synthesis as an acylating agent.

    Cinnamyl Alcohol: Known for its use in fragrances and flavorings due to its pleasant aroma.

This compound is unique in its combination of the cinnamoyl and urea moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(E)-N-carbamoyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-7H,(H3,11,12,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVRHVFQVXJPIH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-06-1
Record name Urea, cinnamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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